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molecular formula C12H21NO3 B8189213 1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester

1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester

Cat. No. B8189213
M. Wt: 227.30 g/mol
InChI Key: WNXKULKEAXAHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07015235B2

Procedure details

To a solution of the product of step B (14.0 g; 50.9 mmol) in tetrahydrofuran (200 mL) was added 1.05 eq of potassium tert-butoxide (6.0 g; 53.5 mmol). The reaction was maintained at ambient temperature for 2 h and then quenched with a sufficient amount of saturated aqueous ammonium chloride to make the solution pH 8. The tetrahydrofuran was removed in vacuo and the aqueous layer was extracted three times with diethyl ether. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to afford the title compound (7.15 g).
Name
product
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:5]([CH2:14][C:15]([O:17]CC)=O)[CH2:6][CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])([CH3:4])([CH3:3])[CH3:2].CC(C)([O-])C.[K+]>O1CCCC1>[C:1]([N:5]1[CH2:6][CH2:7][CH:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:15](=[O:17])[CH2:14]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
product
Quantity
14 g
Type
reactant
Smiles
C(C)(C)(C)N(CCCC(=O)OCC)CC(=O)OCC
Name
Quantity
6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a sufficient amount of saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1CC(C(CC1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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